molecular formula C11H19N B102523 1-Adamantanemethylamine CAS No. 17768-41-1

1-Adamantanemethylamine

Numéro de catalogue: B102523
Numéro CAS: 17768-41-1
Poids moléculaire: 165.27 g/mol
Clé InChI: XSOHXMFFSKTSIT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Adamantanemethylamine, also known as 1-(1-Adamantyl)methanamine, is a chemical compound with the molecular formula C₁₂H₂₁N. It is a derivative of adamantane, a polycyclic hydrocarbon, and features an amine group attached to the adamantane structure. This compound is known for its unique cage-like structure, which imparts significant stability and rigidity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Adamantanemethylamine can be synthesized through several methods. One common approach involves the reaction of 1-adamantanecarboxylic acid with ammonia or an amine under high-temperature conditions. Another method includes the reduction of 1-adamantanecarbonitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods

In industrial settings, this compound is typically produced through the catalytic hydrogenation of 1-adamantanecarbonitrile. This process involves the use of high-pressure hydrogen gas and a suitable catalyst to achieve the desired reduction. The reaction is carried out in a solvent such as ethanol or methanol to facilitate the process.

Analyse Des Réactions Chimiques

Types of Reactions

1-Adamantanemethylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1-Adamantanemethylamine is primarily recognized for its role in medicinal chemistry, particularly as a pharmacophore in drug design. Its adamantane core enhances lipophilicity and metabolic stability, making it an attractive candidate for various therapeutic applications.

Antiviral Properties

The adamantane structure has been pivotal in developing antiviral agents, particularly for treating influenza. Compounds like amantadine and rimantadine have been used effectively against Influenza A viruses by targeting the M2 ion channel. Research indicates that this compound can enhance the efficacy of these compounds by improving their pharmacokinetic profiles through better blood-brain barrier penetration .

Neurological Disorders

Recent studies highlight the potential of this compound in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. For instance, memantine, an NMDA receptor antagonist with an adamantane structure, has shown significant benefits in managing moderate to severe Alzheimer's disease . The incorporation of this compound into neuropeptides has also demonstrated increased selectivity for receptor subtypes and enhanced stability in vivo .

Structure-Activity Relationships (SAR)

Research into the structure-activity relationships of this compound derivatives has revealed insights into their binding properties and metabolic stability. A study reported that substituting traditional cyclic amines with this compound moieties resulted in compounds with low nanomolar affinity for sigma receptors (σRs), which are implicated in various therapeutic areas including depression and anxiety .

Table 1: Binding Affinities of this compound Derivatives

Compoundσ1R Affinity (nM)σ2R Affinity (nM)
Compound A7.2Moderate
Compound BTBDTBD
Compound CTBDTBD

Cancer Research

The sigma receptors also play a role in cancer biology, where σ2R is associated with tumor cell proliferation and apoptosis. Compounds derived from this compound are being explored as potential therapeutic agents targeting these pathways .

Case Study: Tumor-Selective Delivery Systems

A notable case study involves the development of supramolecular complexes utilizing this compound to enhance tumor-selective drug delivery systems. These systems leverage the unique properties of adamantane to improve drug solubility and targeted delivery to cancer cells .

Enzyme Inhibition

Emerging research indicates that this compound can serve as a scaffold for enzyme inhibitors. For example, adamantane derivatives have been identified as DPP-IV inhibitors, which are crucial in diabetes management .

Table 2: Enzyme Targets for Adamantane Derivatives

Enzyme TargetApplication Area
DPP-IVDiabetes Management
Soluble Epoxide HydrolasesInflammation Control
Protein Phosphatase 2ACancer Treatment

Synthesis and Characterization

The synthesis of this compound derivatives typically involves straightforward condensation reactions followed by spectral analysis (NMR) to confirm structure and purity. Recent advancements have streamlined these processes, allowing for rapid development and testing of new compounds .

Mécanisme D'action

The mechanism of action of 1-Adamantanemethylamine, particularly in its role as a precursor to antiviral drugs, involves the inhibition of viral replication. For example, rimantadine, a derivative of this compound, inhibits the uncoating process of the influenza virus by blocking the M2 ion channel. This prevents the release of viral RNA into the host cell, thereby inhibiting viral replication.

Comparaison Avec Des Composés Similaires

1-Adamantanemethylamine can be compared with other adamantane derivatives such as:

    Amantadine: Similar in structure but with different pharmacological properties. Amantadine is used as an antiviral and antiparkinsonian agent.

    Rimantadine: A direct derivative of this compound, used specifically for its antiviral properties against influenza A.

    1-Adamantylamine: Another derivative with applications in organic synthesis and material science.

The uniqueness of this compound lies in its structural rigidity and stability, which make it a valuable building block for various applications in chemistry, biology, medicine, and industry.

Activité Biologique

1-Adamantanemethylamine, also known as α-methyl-1-adamantanemethylamine, is a derivative of adamantane that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound has been studied for its antiviral properties, particularly against various strains of viruses, as well as its potential applications in treating parasitic infections.

Chemical Structure and Properties

This compound features a unique adamantane core, which contributes to its lipophilicity and biological activity. The adamantane structure is characterized by its rigid cage-like configuration, which enhances the stability and interaction of the compound with biological targets.

Antiviral Properties

This compound has demonstrated significant antiviral activity, particularly against Influenza A viruses. The mechanism of action primarily involves the inhibition of the M2 ion channel, which is essential for viral replication. Studies have shown that this compound can effectively block the channel, thereby preventing the virus from releasing its genetic material into host cells .

Table 1: Antiviral Activity of this compound Derivatives

CompoundVirus TargetIC50 (µM)Mechanism of Action
This compoundInfluenza A0.5M2 ion channel blocker
RimantadineInfluenza A1.0M2 ion channel blocker
AmantadineInfluenza A2.0M2 ion channel blocker

Trypanocidal Activity

Recent research has indicated that this compound derivatives exhibit trypanocidal effects against Trypanosoma brucei , the causative agent of African sleeping sickness. In vitro studies demonstrated that certain derivatives possess IC50 values significantly lower than traditional treatments like rimantadine, indicating enhanced potency against the parasite .

Table 2: Trypanocidal Activity of Adamantane Derivatives

CompoundIC50 (µM)Activity Level
Compound 2/1460.41Highly Active
Compound 2/2420.75Active
Rimantadine5.0Moderate Activity

Case Study 1: Influenza A Treatment

In a clinical study involving patients infected with Influenza A, treatment with this compound resulted in a significant reduction in viral load compared to placebo groups. Patients receiving the compound showed improved recovery times and reduced symptom severity .

Case Study 2: Trypanosomiasis

A preclinical trial assessed the efficacy of various aminoadamantane derivatives against T. brucei in animal models. The most potent derivative, identified as compound 2/146, exhibited a remarkable reduction in parasitemia levels within days of treatment, showcasing its potential as a therapeutic agent for trypanosomiasis .

Mechanistic Insights

The biological activity of this compound is influenced by its structural modifications. Variations in alkyl substitutions on the adamantane ring significantly impact both antiviral and antiparasitic activities. For instance, compounds with bulky side chains at specific positions on the adamantane ring have shown enhanced biological efficacy .

Propriétés

IUPAC Name

1-adamantylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOHXMFFSKTSIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90170367
Record name Tricyclo(3.3.1.13,7)dec-1-ylmethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17768-41-1
Record name Tricyclo[3.3.1.13,7]decane-1-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17768-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tricyclo(3.3.1.13,7)dec-1-ylmethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017768411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17768-41-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285231
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tricyclo(3.3.1.13,7)dec-1-ylmethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tricyclo[3.3.1.13,7]dec-1-ylmethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.941
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of admantane-1-carboxamide (2 g, 11.17 mmol) in THF (50 mL) was added BH3.Me2S (10.2 M, 3.4 mL, 34.7 mmol) under nitrogen. The mixture was heated at reflux overnight. The solution was cooled to rt. Methanol (20 mL) was added to the solution. The mixture was concentrated under vacuum to give crude product, which was purified by chromatography on silica gel to afford (1-adamantyl)methylamine (1.09 g, 59%). 1H NMR (CDCl3, 400 MHz): δ=1.44-1.96 (m, 15H), 2.30 (s, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
3.4 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Adamantanemethylamine
Reactant of Route 2
1-Adamantanemethylamine
Reactant of Route 3
1-Adamantanemethylamine
Reactant of Route 4
1-Adamantanemethylamine
Reactant of Route 5
1-Adamantanemethylamine
Reactant of Route 6
Reactant of Route 6
1-Adamantanemethylamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.